Cas no 160010-18-4 (Ethyl 4-(4-bromophenyl)-3-oxobutanoate)
Ethyl 4-(4-bromophenyl)-3-oxobutanoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-(4-bromophenyl)-3-oxobutanoate
- Benzenebutanoic acid,4-bromo-b-oxo-, ethyl ester
- AG-E-09441
- AK-64038
- ANW-71869
- CTK4D0291
- ethyl 2-(4-bromophenylacetyl)acetate
- KB-238180
- SureCN4812296
- 4-(4-Bromophenyl)-3-oxobutanoic acid ethyl ester
- 4-(4-BROMO-PHENYL)-3-OXO-BUTYRIC ACID ETHYL ESTER
- DTXSID90596725
- Ethyl4-(4-bromophenyl)-3-oxobutanoate
- 160010-18-4
- Ethyl 4-(4-bromophenyl)-3-oxo-butanoate
- BRYNITBKFYVFBV-UHFFFAOYSA-N
- MFCD03844415
- AKOS010950793
- F14074
- Benzenebutanoic acid, 4-bromo-beta-oxo-, ethyl ester
- SCHEMBL4812296
-
- MDL: MFCD03844415
- Inchi: 1S/C12H13BrO3/c1-2-16-12(15)8-11(14)7-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3
- InChI Key: BRYNITBKFYVFBV-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)CC(CC(=O)OCC)=O
Computed Properties
- Exact Mass: 284.00479
- Monoisotopic Mass: 284.00481g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- Density: 1.39
- Boiling Point: 345.1°C at 760 mmHg
- Flash Point: 162.5°C
- Refractive Index: 1.534
- PSA: 43.37
Ethyl 4-(4-bromophenyl)-3-oxobutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019118337-5g |
Ethyl 4-(4-bromophenyl)-3-oxobutanoate |
160010-18-4 | 95% | 5g |
395.52 USD | 2021-06-16 | |
| Chemenu | CM183101-5g |
ethyl 4-(4-bromophenyl)-3-oxobutanoate |
160010-18-4 | 95% | 5g |
$444 | 2021-06-16 | |
| Chemenu | CM183101-5g |
ethyl 4-(4-bromophenyl)-3-oxobutanoate |
160010-18-4 | 95% | 5g |
$444 | 2022-06-12 | |
| 1PlusChem | 1P001S27-500mg |
Benzenebutanoic acid, 4-bromo-β-oxo-, ethyl ester |
160010-18-4 | 97% | 500mg |
$136.00 | 2024-06-20 | |
| eNovation Chemicals LLC | Y1241740-250mg |
Benzenebutanoic acid, 4-bromo-ß-oxo-, ethyl ester |
160010-18-4 | 95% | 250mg |
$190 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1241740-100mg |
Benzenebutanoic acid, 4-bromo-ß-oxo-, ethyl ester |
160010-18-4 | 95% | 100mg |
$135 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1241740-1g |
Benzenebutanoic acid, 4-bromo-ß-oxo-, ethyl ester |
160010-18-4 | 95% | 1g |
$390 | 2025-02-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X201738A-250mg |
Ethyl 4-(4-bromophenyl)-3-oxobutanoate |
160010-18-4 | 0.95 | 250mg |
¥1634.4 | 2024-07-23 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X201738A-100mg |
Ethyl 4-(4-bromophenyl)-3-oxobutanoate |
160010-18-4 | 0.95 | 100mg |
¥963.0 | 2024-07-23 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X201738A-1g |
Ethyl 4-(4-bromophenyl)-3-oxobutanoate |
160010-18-4 | 0.95 | 1g |
¥4410.0 | 2024-07-23 |
Ethyl 4-(4-bromophenyl)-3-oxobutanoate Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on Ethyl 4-(4-bromophenyl)-3-oxobutanoate
Ethyl 4-(4-bromophenyl)-3-oxobutanoate: A Comprehensive Overview
Ethyl 4-(4-bromophenyl)-3-oxobutanoate, with CAS No. 160010-18-4, is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and material science. This compound is characterized by its unique structure, which combines a bromophenyl group with a ketone functionality, making it an ideal candidate for various applications. Recent studies have highlighted its potential in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
The bromophenyl group in Ethyl 4-(4-bromophenyl)-3-oxobutanoate plays a crucial role in its chemical reactivity and biological activity. This group is known to enhance the compound's ability to interact with cellular receptors, making it a valuable intermediate in the synthesis of bioactive molecules. Researchers have also explored the use of this compound in the preparation of advanced materials, such as stimuli-responsive polymers and nanomaterials.
One of the most promising applications of Ethyl 4-(4-bromophenyl)-3-oxobutanoate is in the field of drug delivery systems. Recent studies have demonstrated its potential as a carrier for hydrophobic drugs, owing to its ability to form stable nanoparticles. These nanoparticles exhibit excellent biocompatibility and controlled drug release properties, making them ideal for targeted therapy applications.
In addition to its pharmacological applications, Ethyl 4-(4-bromophenyl)-3-oxobutanoate has also been utilized in the synthesis of functional polymers. These polymers exhibit unique mechanical and thermal properties, making them suitable for use in high-performance materials. For instance, researchers have reported the use of this compound in the development of polyurethanes with enhanced durability and resistance to environmental factors.
The keto group present in Ethyl 4-(4-bromophenyl)-3-oxobutanoate is another key feature that contributes to its versatility. This group allows for various chemical transformations, such as nucleophilic additions and condensations, enabling the synthesis of a wide range of derivatives. These derivatives have been explored for their potential in catalysis, sensing, and imaging applications.
Recent advancements in synthetic methodologies have further expanded the utility of Ethyl 4-(4-bromophenyl)-3-oxobutanoate. For example, researchers have developed efficient routes for its preparation using green chemistry principles. These methods not only reduce environmental impact but also enhance the scalability of production processes.
Moreover, Ethyl 4-(4-bromophenyl)-3-oxobutanoate has been employed as a building block in the construction of complex natural product analogs. Its ability to undergo regioselective reactions has made it an invaluable tool in total synthesis efforts. This has led to the creation of novel compounds with potential therapeutic applications.
In conclusion, Ethyl 4-(4-bromophenyl)-3-oxobutanoate (CAS No. 160010-18-4) is a multifaceted compound with a wide range of applications across diverse scientific disciplines. Its unique structure and reactivity make it an essential component in modern chemical research and development.
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